5-Bromo-6-methoxypicolinic acid

Medicinal Chemistry Organic Synthesis Anticancer Agents

This 5-bromo-6-methoxy substituted picolinic acid offers two orthogonal reactive handles for diversifying drug candidates. Use the aryl bromide for Suzuki-Miyaura couplings and the carboxylic acid for amide bond formation. This specific substitution pattern enables access to potent chemotypes, such as 2 nM p70S6K inhibitors and selective HDAC6 probes, providing a distinct synthetic advantage over other regioisomers.

Molecular Formula C7H6BrNO3
Molecular Weight 232.033
CAS No. 1214334-70-9
Cat. No. B596471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-methoxypicolinic acid
CAS1214334-70-9
Molecular FormulaC7H6BrNO3
Molecular Weight232.033
Structural Identifiers
SMILESCOC1=C(C=CC(=N1)C(=O)O)Br
InChIInChI=1S/C7H6BrNO3/c1-12-6-4(8)2-3-5(9-6)7(10)11/h2-3H,1H3,(H,10,11)
InChIKeyAIHBRPSPSCCVPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-methoxypicolinic acid (CAS 1214334-70-9): A Strategic Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology


5-Bromo-6-methoxypicolinic acid is a pyridine carboxylic acid derivative characterized by a bromine atom at the 5-position and a methoxy group at the 6-position of the picolinic acid scaffold . Its molecular formula is C7H6BrNO3 and its molecular weight is 232.03 g/mol . This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly for constructing more complex heterocyclic structures due to the presence of two distinct, synthetically orthogonal functional groups (the carboxylic acid and the aryl bromide) .

Procurement Risk: Why 5-Bromo-6-methoxypicolinic acid Cannot Be Arbitrarily Substituted by Other Picolinic Acid Derivatives


The precise substitution pattern on the pyridine ring (5-bromo, 6-methoxy) dictates unique chemical reactivity and, consequently, the compound's utility as a building block. The bromine atom serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) , while the methoxy group can influence electronic properties and coordination chemistry . Simply interchanging this compound with a different regioisomer (e.g., 5-bromo-4-methoxypicolinic acid ) or a different halogen derivative (e.g., 5-chloro-6-methoxypicolinic acid [1]) would alter the electronic and steric environment, leading to different reaction outcomes, yields, or the inability to access the target molecule altogether.

Quantitative Differentiation of 5-Bromo-6-methoxypicolinic acid: A Comparative Evidence Guide for Scientific Selection


Direct Comparative Reactivity: Superior Yield and Milder Conditions in Anticancer Compound Synthesis

In the synthesis of benzothiazole/benzimidazole-conjugated imidazoles, the use of 5-Bromo-6-methoxypicolinic acid as a key intermediate enabled a one-pot, sequential coupling procedure under mild conditions (HBTU/Et3N in DMSO, followed by CuI-catalyzed coupling), achieving high reaction efficiency [1]. This contrasts with standard multi-step approaches using less functionalized picolinic acid derivatives, which often require harsher conditions or provide lower yields. The resulting compounds exhibited potent anticancer activity against MCF-7 and DU145 cell lines, with IC50 values in the 8.9-10.8 µM range for the most active derivatives [1].

Medicinal Chemistry Organic Synthesis Anticancer Agents

Documented Patent Inclusion: A Validated Intermediate in Proprietary Drug Discovery Pathways

This specific compound is explicitly disclosed and exemplified as an intermediate in patent literature, including WO2016/201168 [1]. This provides direct, legal-document-level validation of its utility in constructing proprietary drug-like molecules, a clear differentiator from structurally similar, but less documented, picolinic acid derivatives that lack such public IP validation [2].

Medicinal Chemistry Pharmaceutical Development Patent Analysis

Superior Kinase Inhibition Profile: A More Potent and Selective Starting Point for p70S6K Inhibitors

While 5-Bromo-6-methoxypicolinic acid itself is not the active inhibitor, it serves as a privileged scaffold for generating potent kinase inhibitors. A derivative synthesized from this core exhibited an IC50 of 2 nM against the p70S6K kinase in a luciferase-based chemiluminescence assay [1]. This is a significant improvement over many other picolinic acid-derived scaffolds, where achieving sub-100 nM potency is often challenging [2]. The derivative also showed potent inhibition of p70S6K-mediated ribosomal protein S6 phosphorylation in A549 and PC3 cells with IC50 values of 44 nM and 52 nM, respectively [1].

Chemical Biology Kinase Inhibition p70S6K

Selective HDAC6 Inhibition: Distinct Isoform Profile Compared to Other Picolinic Acid-Based HDAC Inhibitors

While picolinic acid is a known zinc-binding group for histone deacetylases (HDACs), the substitution pattern on the pyridine ring profoundly impacts isoform selectivity. A derivative of 5-Bromo-6-methoxypicolinic acid demonstrated a Kd of 5.4 µM against HDAC6, but displayed >50 µM activity against HDAC2, suggesting a preference for HDAC6 inhibition [1]. This profile contrasts with other picolinic acid derivatives that exhibit broader HDAC inhibition or a preference for class I HDACs (e.g., HDAC1/2/3) [2]. This isoform selectivity is critical for developing targeted epigenetic therapies with potentially fewer side effects.

Epigenetics HDAC Inhibition Chemical Probes

Procurement-Driven Application Scenarios for 5-Bromo-6-methoxypicolinic acid Based on Quantitative Evidence


Lead Optimization in Kinase Inhibitor Programs

Leverage this compound as a core scaffold to synthesize focused libraries of picolinamide derivatives for screening against p70S6K and related kinases. The demonstrated 2 nM potency of a derivative in a purified kinase assay [1] suggests it is a privileged starting point for achieving high target engagement, potentially outperforming other picolinic acid building blocks that yield less potent hits.

Synthesis of HDAC6-Selective Chemical Probes

Utilize this building block to generate analogs aimed at improving HDAC6 selectivity. The 9-fold selectivity for HDAC6 over HDAC2 exhibited by a derivative [2] makes it a superior starting point for developing chemical probes to dissect HDAC6-specific biology, compared to using non-selective picolinic acid cores.

Streamlined Synthesis of Proprietary Drug Candidates

Integrate this compound into synthetic routes for novel drug candidates, leveraging its demonstrated efficiency in one-pot coupling reactions [3] and its validation as an intermediate in patent literature (e.g., WO2016/201168) [4]. This reduces synthetic steps and provides legal precedent, offering clear procurement and development advantages over less documented analogs.

Construction of Diverse Heterocyclic Libraries via Cross-Coupling

Exploit the 5-bromo substituent as a robust synthetic handle for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to generate diverse arrays of biaryl and heteroaryl compounds . The specific 5-bromo-6-methoxy pattern ensures distinct electronic and steric properties compared to other regioisomers, leading to different reactivity profiles and potentially novel chemotypes.

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